molecular formula C5H9NO2 B160516 1-(Aminomethyl)cyclopropanecarboxylic acid CAS No. 139126-45-7

1-(Aminomethyl)cyclopropanecarboxylic acid

Cat. No.: B160516
CAS No.: 139126-45-7
M. Wt: 115.13 g/mol
InChI Key: MJQJJFZHAQFTDZ-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C5H9NO2. It is a cyclopropane derivative featuring an aminomethyl group and a carboxylic acid group.

Mechanism of Action

Target of Action

1-(Aminomethyl)cyclopropanecarboxylic acid (ACC) is a non-proteinogenic amino acid that plays a crucial role in plant metabolism . It is the direct precursor of the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses .

Mode of Action

ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . Exogenous ACC application has been used as a proxy for ethylene in numerous studies as it is readily converted by nearly all plant tissues to ethylene . A growing body of evidence suggests that acc plays a signaling role independent of the biosynthesis .

Biochemical Pathways

The biosynthesis of ethylene starts with the conversion of the amino acid methionine to SAM by SAM synthetase and the subsequent conversion of SAM to ACC, which is catalyzed by ACS . The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACO . In general, ACS is the rate-limiting step in ethylene biosynthesis .

Pharmacokinetics

It is known that acc is readily converted to ethylene in plant tissues , suggesting that it is well-absorbed and metabolized

Result of Action

The conversion of ACC to ethylene has significant effects on plant development and stress responses . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses, in part by complex interactions with other phytohormones .

Preparation Methods

The synthesis of 1-(Aminomethyl)cyclopropanecarboxylic acid can be achieved through several methods:

    Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.

    Intramolecular Cyclization: This method involves the intramolecular cyclization of γ-substituted amino acid derivatives.

    Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates.

Chemical Reactions Analysis

1-(Aminomethyl)cyclopropanecarboxylic acid undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the aminomethyl group or the carboxylic acid group.

Scientific Research Applications

1-(Aminomethyl)cyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: This compound is used as a building block for the synthesis of various cyclopropane-containing compounds.

    Biology: In biological research, this compound is used as a plant growth regulator.

    Medicine: In medicinal chemistry, this compound is used in the design of antiviral agents.

    Industry: This compound is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

1-(Aminomethyl)cyclopropanecarboxylic acid can be compared with other similar compounds:

    1-(Hydroxymethyl)cyclopropanecarboxylic acid: This compound features a hydroxymethyl group instead of an aminomethyl group.

    1-(Methoxymethyl)cyclopropanecarboxylic acid: This compound features a methoxymethyl group.

    1-(Methoxycarbonyl)cyclopropanecarboxylic acid: This compound features a methoxycarbonyl group.

Properties

IUPAC Name

1-(aminomethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-3-5(1-2-5)4(7)8/h1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQJJFZHAQFTDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139126-45-7
Record name 139126-45-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1-(Aminomethyl)cyclopropanecarboxylic acid interesting for peptide design compared to similar compounds?

A1: this compound exhibits a distinct hydrogen-bonding pattern when incorporated into β-peptides. Unlike its cyclohexane analogue, which forms ten-membered hydrogen-bonded rings, this compound leads to the formation of unique eight-membered rings with hydrogen bonding between adjacent residues []. This structural characteristic, driven by the cyclopropane ring's bisecting effect and large exocyclic bond angle (120°), induces a "turn" formation within the peptide structure. This type of secondary structure, observed in both solid and solution states [], is unprecedented in α-peptides and proteins, making it a promising building block for designing peptides with novel properties.

Q2: Can you elaborate on the observed "bisecting effect" of this compound and its implications in peptide structure?

A2: The "bisecting effect" refers to the preferred conformation of the carbonyl group (C=O) in the cyclopropane ring. In the case of this compound, the carbonyl group tends to adopt an s-cis conformation, where it lies roughly in the same plane as the two carbon atoms of the cyclopropane ring that are not part of the peptide backbone []. This conformation, along with the inherent rigidity and bond angles of the cyclopropane ring, restricts the conformational freedom of the peptide backbone. This, in turn, forces the formation of the observed eight-membered hydrogen-bonded rings, leading to a distinct "turn" motif in the peptide structure. This predictable folding behavior makes this compound a valuable tool for controlling peptide conformation.

Q3: Beyond peptide synthesis, what other applications have been explored for this compound derivatives?

A3: Derivatives of this compound have proven useful in synthesizing complex heterocyclic compounds. For instance, researchers have employed a novel synthetic route involving 1,3-dipolar cycloaddition reactions of nitrones with bicyclopropylidene, followed by acid-catalyzed transformations, to access 3-substituted β-lactams []. These β-lactams, formally derived from 1-(Aminomethyl)cyclopropanecarboxylic acids, have significant potential as building blocks for medicinal chemistry and drug discovery due to the prevalence of the β-lactam core in various biologically active molecules.

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